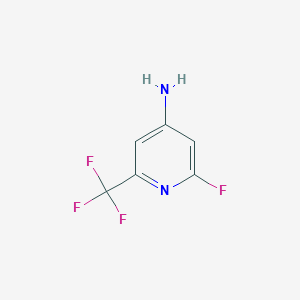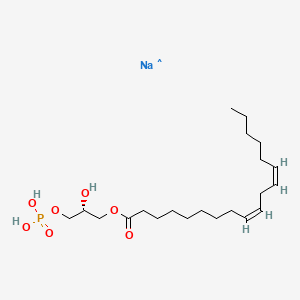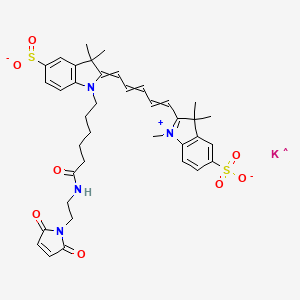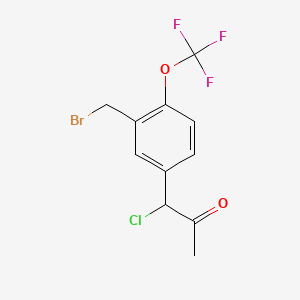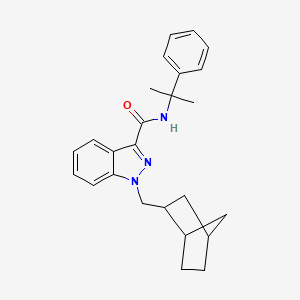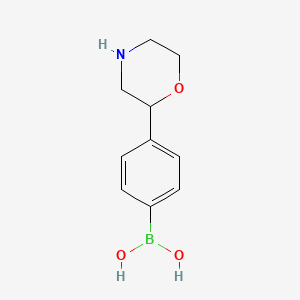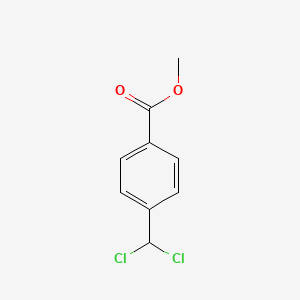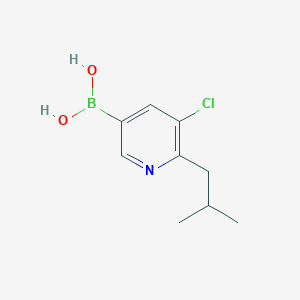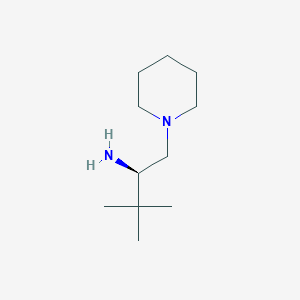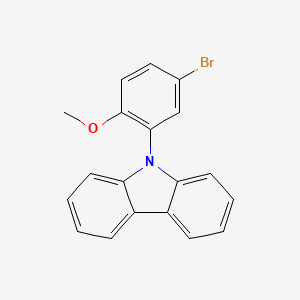
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that combines a cyclohexyl group, an ethylidene linkage, and a sulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in this synthesis include triethylamine and dichloromethane, with reactions often conducted under inert atmospheres and at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinamide group to sulfone or sulfoxide derivatives.
Reduction: Reduction of the ethylidene linkage to form saturated derivatives.
Substitution: Nucleophilic substitution reactions at the sulfinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfone or sulfoxide derivatives, while reduction of the ethylidene linkage can produce saturated amines.
Applications De Recherche Scientifique
(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide include:
N-cyclohexylidene-2-methylpropane-2-sulfinamide: Lacks the ethylidene linkage, resulting in different reactivity and applications.
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the cyclohexyl group, ethylidene linkage, and sulfinamide moiety. This combination imparts specific reactivity and selectivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H23NOS |
|---|---|
Poids moléculaire |
229.38 g/mol |
Nom IUPAC |
N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3 |
Clé InChI |
KPTBVWBTMMZRHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N=CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



